molecular formula C38H30N6O4 B5557929 N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]

N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]

Cat. No. B5557929
M. Wt: 634.7 g/mol
InChI Key: FJLDXKQXLGLRSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep organic reactions, including nucleophilic substitution, condensation, and cyclization reactions. For instance, the synthesis of N,N'-(1,2-phenylene)-bis[4-(azidomethyl)benzamide] is achieved by direct nucleophilic disubstitution of dihalogen precursors with NaN3, indicating a method that could potentially be adapted for our compound (Bachl & Díaz, 2010). Similarly, ultrasound-promoted, catalyst-free synthesis methods have been explored for derivatives of related structures, highlighting the potential for innovative, efficient synthesis approaches (Azarifar & Sheikh, 2012).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by complex arrangements of rings and functional groups, contributing to their unique properties. Crystallographic studies provide insights into the molecular geometry, confirming the presence of intramolecular steric repulsion and the effects of substituents on the overall structure. For example, research on benz[4,5]isoquino[1,2‐b]quinazoline derivatives reveals the impact of recrystallization conditions on molecular rearrangement, suggesting similar considerations may apply to our target compound (Lindeman, Ponomarev, & Rusanov, 1995).

Chemical Reactions and Properties

Compounds of this nature participate in a variety of chemical reactions, including cyclization and acylation, to form derivatives with diverse biological and chemical activities. The base-catalyzed cyclization of benzoylamino benzamides into quinazolinone derivatives demonstrates the chemical versatility and reactivity of these compounds (Hanusek, Sedlák, Šimůnek, & Štěrba, 2002).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the applicability of these compounds in various domains. While specific data on our compound is not available, analogous studies on polyamide-quinazolinediones show a range of solubilities and thermal behaviors indicative of the structural diversity within this chemical family (Chau, Saegusa, & Iwakura, 1982).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming derivatives, are key to the functional application of these materials. Investigations into the synthesis of bisquinazoline derivatives and their interactions highlight the chemical adaptability and potential for modification of these compounds for specific uses (El-hashash, Salem, & Selima Ali Mohamed Al-Mabrook, 2018).

Scientific Research Applications

Synthesis and Potential Applications

  • Insecticidal Efficacy : Novel bis quinazolinone derivatives, including structures similar to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", have been synthesized and shown to possess insecticidal efficacy. These compounds were evaluated for their structural features and insecticidal properties, indicating potential applications in agricultural pest management (El-Shahawi et al., 2016).

  • Anticancer Activity : Research has explored the synthesis of quinazolinone and benzamide derivatives, including compounds related to "N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]", revealing their in vitro anti-proliferative activity against cancer cell lines. This suggests potential applications in the development of new anticancer agents (El-hashash et al., 2018).

  • Fluorescent Properties : Derivatives of benzimidazole and quinazoline, related to the chemical structure of interest, have been studied for their fluorescent properties. These compounds are being investigated for potential use in photoactive materials, demonstrating the versatility of the quinazolinone framework in the synthesis of functional materials with unique optical properties (Pozharskii et al., 2016).

properties

IUPAC Name

2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N6O4/c1-23(45)39-33-13-7-4-10-30(33)37(47)41-27-19-15-25(16-20-27)35-29-9-3-6-12-32(29)43-36(44-35)26-17-21-28(22-18-26)42-38(48)31-11-5-8-14-34(31)40-24(2)46/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,41,47)(H,42,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLDXKQXLGLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-[4-[2-[4-[(2-acetamidobenzoyl)amino]phenyl]quinazolin-4-yl]phenyl]benzamide

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